Lipophilicity (XLogP3) Differentiation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine vs. Non-Fluorinated Analog
The target compound has a computed XLogP3 of 2.0 [1], reflecting the combined lipophilic contributions of the 4-chlorophenyl ring and the fluorine substituent. While quantitative XLogP3 data for the direct non-fluorinated comparator (2-(4-chlorophenyl)propan-1-amine, CAS 4806-79-5) is not publicly available from authoritative databases, the introduction of a single fluorine atom at an sp³-hybridized carbon typically reduces logP by 0.2–0.4 units compared to the hydrogen analog, a trend well-established in fluorinated medicinal chemistry [2]. This moderate lipophilicity positions the target compound in the CNS-accessible range (logP 1–3), a property not shared by more polar or more lipophilic analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)propan-1-amine: XLogP3 not publicly available; class-level fluorination effect estimated at ΔlogP = -0.2 to -0.4 vs. hydrogen analog |
| Quantified Difference | Estimated ΔXLogP3 ≈ -0.3 (target vs. non-fluorinated analog, class-level estimate) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
For procurement decisions in CNS drug discovery programs, the target compound's XLogP3 of 2.0 falls within the empirically optimal range for passive blood-brain barrier permeation (logP 1–3), while non-fluorinated or differently substituted analogs may fall outside this window, potentially compromising CNS exposure.
- [1] PubChem. 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, Computed Properties: XLogP3-AA. PubChem CID 84023202. https://pubchem.ncbi.nlm.nih.gov/compound/1004282-47-6 View Source
- [2] Böhm HJ, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. doi:10.1002/cbic.200400023. View Source
